molecular formula C8H7F3 B14660734 1-(2,2-Difluoroethyl)-4-fluorobenzene CAS No. 50561-95-0

1-(2,2-Difluoroethyl)-4-fluorobenzene

Cat. No.: B14660734
CAS No.: 50561-95-0
M. Wt: 160.14 g/mol
InChI Key: YWIMZPAIBVLBRU-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-fluorobenzene is an organic compound characterized by the presence of a difluoroethyl group and a fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-4-fluorobenzene typically involves the introduction of the difluoroethyl group to a fluorobenzene ring. One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. This method allows for the selective introduction of the difluoroethyl group to various nucleophiles, including thiols, amines, and alcohols .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation methods. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of hypervalent iodine reagents in a metal-free environment is advantageous for industrial applications due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, the reaction with thiols can produce difluoroethylated thiols, while reactions with amines and alcohols yield difluoroethylated amines and alcohols, respectively .

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, which can enhance the binding affinity and specificity of the compound to its targets. The presence of fluorine atoms increases the acidity of the α-proton, further tuning the compound’s interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Difluoroethyl)-4-methoxybenzene
  • 1-(2,2-Difluoroethyl)-4-chlorobenzene
  • 1-(2,2-Difluoroethyl)-4-bromobenzene

Uniqueness

1-(2,2-Difluoroethyl)-4-fluorobenzene is unique due to its specific combination of a difluoroethyl group and a fluorobenzene ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

50561-95-0

Molecular Formula

C8H7F3

Molecular Weight

160.14 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-4-fluorobenzene

InChI

InChI=1S/C8H7F3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2

InChI Key

YWIMZPAIBVLBRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(F)F)F

Origin of Product

United States

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